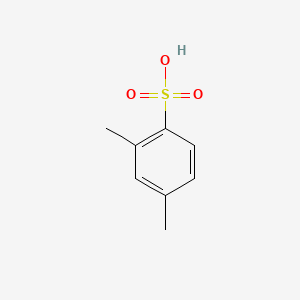

2,4-Dimethylbenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZLVSBMXZSPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047023 | |

| Record name | 2,4-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-61-9 | |

| Record name | 2,4-Dimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMK3P488V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dimethylbenzenesulfonic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylbenzenesulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound (DMBSA), a pivotal compound within the aromatic sulfonic acid family. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its synthesis, reactivity, and application. We will delve into its structural nuances, spectroscopic signatures, and its role as both a powerful catalyst and a strategic synthetic intermediate.

Core Chemical Identity and Physicochemical Profile

This compound, also known by synonyms such as 2,4-xylenesulfonic acid or m-xylene-4-sulfonic acid, is an organic compound distinguished by a benzene ring substituted with two methyl groups at the 2 and 4 positions and a sulfonic acid functional group (-SO₃H).[1] This specific arrangement of functional groups dictates its unique chemical behavior and wide-ranging applications.[1]

The sulfonic acid group, being highly polar, imparts significant water solubility to the otherwise hydrophobic xylene backbone.[2][3] Its strong electron-withdrawing nature is also responsible for the compound's pronounced acidity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₃S | [1][2][4] |

| Molecular Weight | 186.23 g/mol | [1][2][4] |

| CAS Number | 88-61-9 | [1][4] |

| Appearance | White to off-white crystalline powder | [3][5][6] |

| Melting Point | 58-64 °C | [5][7] |

| Boiling Point | ~290.72 °C (Estimated) | [5] |

| Density | ~1.33 g/cm³ (Estimated) | [2][5] |

| pKa | -0.36 ± 0.50 (Predicted) | [2][5] |

| Solubility | High solubility in water; soluble in various organic solvents. | [2][3] |

Synthesis and Reaction Mechanisms

The principal industrial and laboratory synthesis of DMBSA is achieved through the electrophilic aromatic substitution of m-xylene. The choice of sulfonating agent and reaction conditions is critical to achieving high yield and purity.

Mechanism: Electrophilic Sulfonation of m-Xylene

The reaction proceeds by attacking the electron-rich aromatic ring of m-xylene with an electrophilic sulfur species. The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated in situ from concentrated or fuming sulfuric acid (oleum).[8][9] The two methyl groups are activating and ortho-, para-directing. Sulfonation occurs predominantly at the 4-position, which is para to one methyl group and ortho to the other, and is the most sterically accessible and electronically favorable site.

Caption: Electrophilic sulfonation of m-xylene to form DMBSA.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a standard procedure for synthesizing DMBSA from m-xylene using concentrated sulfuric acid.

Materials:

-

m-Xylene (reagent grade)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Chloride (Saturated Solution)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add 50 mL of concentrated sulfuric acid.

-

Addition of Xylene: Cool the flask in an ice bath. Slowly, and with continuous stirring, add 25 mL of m-xylene dropwise over 30 minutes, ensuring the temperature does not exceed 30°C. Causality Note: This slow, cooled addition prevents uncontrolled exotherms and minimizes side reactions like polysulfonation.

-

Heating: After the addition is complete, remove the ice bath and heat the mixture to 75-85°C using a heating mantle. Maintain this temperature with stirring for 2-3 hours.[1] Causality Note: Heating is required to overcome the activation energy for the sulfonation of the moderately activated ring.

-

Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous solution into a beaker containing 200 mL of a stirred, saturated sodium chloride solution over an ice bath.

-

Isolation: The product, this compound, will precipitate out of the aqueous solution. Causality Note: DMBSA is soluble in water but "salts out" in a concentrated salt solution due to the common ion effect and changes in solvent polarity.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it with small portions of cold, saturated NaCl solution to remove residual sulfuric acid. The product can be further purified by recrystallization from a minimal amount of hot water.

-

Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Core Reactivity and Mechanistic Pathways

The reactivity of DMBSA is dominated by its strong acidity and the reversible nature of its formation.

Acidity and Catalytic Activity

With a predicted pKa of approximately -0.36, DMBSA is a strong organic acid, comparable to mineral acids.[2][5] This is due to the powerful electron-withdrawing effect of the sulfonyl group, which extensively delocalizes the negative charge of the conjugate base (sulfonate anion) through resonance. This property makes it an excellent and highly effective Brønsted-Lowry acid catalyst in a multitude of organic reactions, including esterifications and alkylations, where it serves as a proton source.[1][2][3]

Reversibility: The Desulfonation Reaction

Unlike most electrophilic aromatic substitutions, sulfonation is reversible.[8] Heating an arylsulfonic acid in dilute aqueous acid (e.g., dilute H₂SO₄) or with steam shifts the equilibrium back towards the starting arene and sulfuric acid.[9][10][11]

This reversibility is a cornerstone of its utility in complex organic synthesis, where the sulfonic acid group can be installed as a temporary "blocking" or "directing" group.

Caption: Reversible desulfonation of DMBSA in dilute acid.

Application as a Removable Directing Group

The ability to add and remove the sulfonate group allows for precise control over regioselectivity in multi-step syntheses. A more reactive position can be temporarily blocked by sulfonation, forcing a subsequent electrophilic substitution to occur at a different, less reactive site. The blocking group is then removed via desulfonation to yield the desired isomer.

Caption: Synthetic strategy using a sulfonate blocking group.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide definitive structural confirmation. The proton spectrum is particularly informative, showing distinct signals for the aromatic and methyl protons.[2]

Table 2: Representative ¹H NMR Spectral Data

| Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) | Source |

| D₂O | 7.08 - 7.82 (m, 3H) | 2.60 (s, 3H), 2.31 (s, 3H) | [2][12] |

| DMSO-d₆ | 6.95 - 7.64 (m, 3H) | 2.50 (s, 3H), 2.25 (s, 3H) | [12] |

Note: The acidic proton of the -SO₃H group is often not observed or appears as a very broad signal, especially in protic solvents.

The ¹³C NMR spectrum shows the expected signals for the eight distinct carbon atoms, with aromatic carbons appearing in the 125-150 ppm range and the aliphatic methyl carbons resonating around 15-30 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Molecular Ion: The molecular ion peak (M⁺) is observed at m/z 186.[2][4]

-

Key Fragmentation: A characteristic and often prominent fragmentation pathway is the loss of sulfur dioxide (SO₂, 64 Da), resulting in a fragment ion at m/z 121.[2]

-

Electrospray Ionization (ESI): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is readily formed and observed at m/z 185, reflecting the compound's acidic nature.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Characteristics | Source(s) |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000 - 3600 | Strong, very broad (H-bonding) | [2] |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1440 | Strong | [1] |

| Sulfonyl (S=O) | Symmetric Stretch | 1150 - 1180 | Strong | [1] |

| Sulfur-Oxygen (S-O) | Stretch | 890 - 930 | Medium-Strong | [1] |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak | [1] |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, multiple bands | [1] |

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a reliable means for assessing the purity of DMBSA.

System & Conditions:

-

Column: C18 Reverse Phase Column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid or Formic Acid.[13] Causality Note: The acid is added to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of DMBSA in the mobile phase. Dilute as necessary to fall within the linear range of the detector.

-

Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Analysis: Record the chromatogram. The purity of the sample can be determined by the relative area of the main peak corresponding to DMBSA.

Safety, Handling, and Storage

As a strong acid, this compound requires careful handling to ensure laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation.[4][14][15] In its concentrated or anhydrous form, it can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling.[14]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a compound of significant utility, whose properties are a direct consequence of its molecular architecture. Its strong acidity makes it a valuable catalyst, while the reversible nature of its formation provides a sophisticated tool for strategic organic synthesis. A thorough understanding of its physicochemical properties, reactivity, and analytical signatures, as outlined in this guide, is essential for its effective and safe application in research and development.

References

- 1. This compound | 88-61-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 88-61-9 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethylbenzenesulfonate () for sale [vulcanchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 9. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 10. Desulfonation reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound(88-61-9) 1H NMR spectrum [chemicalbook.com]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. Page loading... [wap.guidechem.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

2,4-Dimethylbenzenesulfonic acid molecular structure and formula

An In-depth Technical Guide to 2,4-Dimethylbenzenesulfonic Acid: Structure, Synthesis, and Applications

Introduction

This compound, also known by synonyms such as 2,4-xylenesulfonic acid and m-xylene-4-sulfonic acid, is a significant member of the aromatic sulfonic acid family.[1][2] It is an organic compound characterized by a benzene ring substituted with two methyl groups at the 2 and 4 positions and a sulfonic acid functional group (-SO₃H).[1][3] This molecular arrangement imparts strong acidic properties and makes it a versatile tool in modern chemical synthesis and materials science.[1][4]

As a strong organic acid, it serves as a highly effective catalyst in a multitude of organic reactions, including esterification and alkylation.[1] Furthermore, its role as a chemical intermediate is crucial for the production of various dyes, pharmaceuticals, and agrochemicals.[3][5] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its key applications for professionals in research and drug development.

Molecular Structure and Identification

The foundational characteristics of this compound are dictated by its molecular structure. The presence of the sulfonic acid group attached directly to the aromatic ring is the primary determinant of its chemical behavior, particularly its strong acidity.[1] The two methyl groups, in turn, influence its solubility in organic solvents and its reactivity profile compared to simpler arylsulfonic acids like benzenesulfonic acid.[1][3]

The structural arrangement consists of eight carbon atoms, ten hydrogen atoms, three oxygen atoms, and one sulfur atom.[3]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2][3] |

| CAS Number | 88-61-9 | [2][3][6] |

| Molecular Formula | C₈H₁₀O₃S | [2][3][6] |

| Molecular Weight | 186.23 g/mol | [2][3] |

| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)O)C | [2][3] |

| InChI | InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | [2][3] |

| InChIKey | CHZLVSBMXZSPNN-UHFFFAOYSA-N | [2][3] |

| Synonyms | 2,4-Xylenesulfonic acid, m-Xylenesulfonic acid, DMBSA |[1][2][4] |

Physicochemical and Acid-Base Properties

The physical and chemical properties of this compound are crucial for its handling, application, and role in chemical reactions. In its pure form, it is a white or off-white solid, often appearing as a crystalline powder that can be hygroscopic, meaning it absorbs moisture from the air.[4] The sulfonic acid group makes the molecule highly polar, enabling it to form hydrogen bonds and conferring significant solubility in water and various organic solvents.[3][4]

Its most notable chemical characteristic is its strong acidity. The electron-withdrawing nature of the sulfonic acid group stabilizes the resulting conjugate base (sulfonate anion) through resonance, leading to a very low pKa value and ready proton donation in solution.[3]

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White or off-white solid; crystalline powder. May appear as a brown ropy liquid. | [4][6] |

| Density | ~1.32 g/cm³ | [3][6] |

| Melting Point | 61-62 °C | [6] |

| Water Solubility | Soluble | [3][4] |

| pKa (Predicted) | -0.36 ± 0.50 | [3] |

| XLogP3 | 1.4 | [2][6] |

| Hydrogen Bond Donor Count | 1 | [2][6] |

| Hydrogen Bond Acceptor Count | 3 |[2][6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides clear signals corresponding to the distinct protons in the molecule. In a deuterated solvent like D₂O, the aromatic protons typically appear as a complex multiplet pattern in the range of 7.08 to 7.82 ppm.[3][7] The two methyl groups (-CH₃) produce distinct singlet peaks at approximately 2.60 ppm and 2.31 ppm.[7] The acidic proton of the sulfonic acid group is often exchanged with the deuterium in the solvent and may not be observed.

Mass Spectrometry (MS)

Under electron ionization conditions, the molecular ion peak appears at an m/z of 186, corresponding to the molecular formula C₈H₁₀O₃S.[2][3] A characteristic and prominent fragmentation pathway for aromatic sulfonic acids is the loss of a sulfur dioxide (SO₂) moiety, which has a mass of 64 units. This loss results in a significant fragment ion at m/z 121.[3]

Synthesis Protocol: Electrophilic Sulfonation of m-Xylene

The most prevalent and industrially significant method for synthesizing this compound is the direct electrophilic aromatic substitution of m-xylene (1,3-dimethylbenzene).[1] This reaction is a classic example of sulfonation, where an electrophile (sulfur trioxide or its equivalent) attacks the electron-rich aromatic ring.

Causality Behind Experimental Choices:

-

Starting Material: m-Xylene is chosen because the two methyl groups are ortho- and para-directing activators. This means they direct the incoming electrophile (the sulfonyl group) to the positions ortho or para to them. The C4 position is sterically accessible and activated by both methyl groups (ortho to one, para to the other), making it the primary site of sulfonation.

-

Reagent: Concentrated or fuming sulfuric acid (oleum) serves as the source of the sulfur trioxide (SO₃) electrophile. Fuming sulfuric acid is more reactive and allows the reaction to proceed under milder conditions or at a faster rate.[1]

-

Temperature Control: The sulfonation reaction is temperature-dependent. Heating is typically required to drive the reaction to completion.[1] However, excessive temperatures can lead to side reactions or desulfonation. Careful temperature management is key to achieving a high yield of the desired product.

Step-by-Step Laboratory Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.6 g (0.1 mol) of m-xylene.

-

Reagent Addition: Slowly and carefully add 15 mL of concentrated sulfuric acid (98%) to the m-xylene while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture in a water bath at 75-85°C for approximately 2-3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture slowly into 100 mL of ice-cold water with vigorous stirring. The this compound, being less soluble in the cold aqueous acidic solution, will precipitate out.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with small portions of cold water to remove any residual sulfuric acid. The crude product can be further purified by recrystallization from a minimal amount of hot water.

-

Drying: Dry the purified white crystalline product in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in several scientific and industrial domains.

Strong Acid Catalyst

As a strong Brønsted-Lowry acid, it is an effective catalyst for a wide range of organic reactions.[1] It is often used as a more organic-solvent-soluble alternative to sulfuric acid. Its catalytic activity is comparable to that of p-toluenesulfonic acid (p-TSA). Applications include:

-

Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.[1]

-

Alkylation: Facilitating Friedel-Crafts alkylation reactions by protonating the alkylating agent to generate a reactive carbocation.[1]

-

Synthesis of Heterocycles: It has been explored as a catalyst in the synthesis of pyran derivatives, which are important scaffolds in many pharmaceutical compounds.[3]

Chemical Intermediate

This compound is a key building block in multi-step syntheses. The sulfonic acid group can be converted into other functional groups or can act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives.[3] This makes it a valuable intermediate in the production of:

-

Pharmaceuticals and Agrochemicals: Serving as a precursor for more complex active molecules.[3][5]

-

Dyes: The synthesis of azo dyes often involves intermediates derived from sulfonic acids.[1]

-

Polymers: It can be used to functionalize polymers, imparting properties such as water solubility or ion-exchange capabilities.[4]

Surfactants and Formulations

Due to its amphiphilic nature (having both a hydrophobic aromatic part and a hydrophilic sulfonic acid part), it and its salts can function as surfactants in cleaning agents and detergents.[3] In pharmaceutical formulations, its properties may be leveraged for drug delivery systems or as a stabilizing agent.[3]

Safety and Handling

This compound is classified as a corrosive substance that causes skin irritation and serious eye irritation.[2][8][9] According to the Globally Harmonized System (GHS), the hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2][8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling the compound.[8][9]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[8][10]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[10][11] Seek immediate medical attention if irritation persists.

Conclusion

This compound is a cornerstone aromatic sulfonic acid with a well-defined structure-property relationship. Its strong acidity, driven by the sulfonic acid group, makes it an indispensable catalyst in organic synthesis. Concurrently, its role as a versatile chemical intermediate allows for the creation of a diverse range of materials, from pharmaceuticals to dyes. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists aiming to leverage its full potential in their development pipelines.

References

-

Solubility of Things. (n.d.). This compound. Available at: [Link] [Accessed January 1, 2026].

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link] [Accessed January 1, 2026].

- Google Patents. (2006). CN1721398A - Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.

-

Wikipedia. (2025). Sodium p-toluenesulfonate. Available at: [Link] [Accessed January 1, 2026].

- Google Patents. (2008). WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.

-

SIELC Technologies. (2018). This compound. Available at: [Link] [Accessed January 1, 2026].

Sources

- 1. This compound | 88-61-9 | Benchchem [benchchem.com]

- 2. This compound | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 88-61-9 [smolecule.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound(88-61-9) 1H NMR [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylbenzenesulfonic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role and Significance of 2,4-Dimethylbenzenesulfonic Acid

This compound (DMBSA), also known as m-xylene-4-sulfonic acid, is an aromatic sulfonic acid of significant industrial and academic interest.[1][2] Its molecular structure, comprising a benzene ring substituted with two methyl groups and a sulfonic acid functional group, imparts a unique combination of strong acidity, solubility in various media, and reactivity.[1][3] These characteristics make it a versatile tool in chemical synthesis and materials science.

In organic synthesis, DMBSA serves as a potent acid catalyst for a multitude of reactions, including esterifications and alkylations.[1][4] Beyond its catalytic role, it is a crucial intermediate in the manufacturing of dyes, pharmaceuticals, agrochemicals, and surfactants.[1] The sodium salt of the acid, sodium xylenesulfonate, is widely used as a hydrotrope—a compound that enhances the solubility of hydrophobic substances in aqueous solutions—making it a key ingredient in liquid detergents, shampoos, and industrial cleaning formulations.

This guide provides an in-depth examination of the primary synthesis routes for this compound, focusing on the underlying chemical principles, optimization of reaction parameters, and practical, field-proven experimental protocols.

Part 1: The Core Synthesis Route - Electrophilic Aromatic Sulfonation of m-Xylene

The most conventional and industrially scalable method for producing this compound is through the direct sulfonation of m-xylene.[1] This reaction is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.[1]

Theoretical Foundation & Mechanism

The sulfonation of an aromatic ring involves the replacement of a hydrogen atom with a sulfonic acid (–SO₃H) group.[5] The reaction proceeds via the attack of the electron-rich π system of the aromatic ring on a potent electrophile. In this case, the electrophile is sulfur trioxide (SO₃) or its protonated derivative, HSO₃⁺, which is generated in situ from concentrated or fuming sulfuric acid (oleum).[5]

The mechanism unfolds in several key steps:

-

Generation of the Electrophile: Two molecules of sulfuric acid can react to generate the electrophilic species HSO₃⁺, along with hydronium and bisulfate ions. When using fuming sulfuric acid (a solution of SO₃ in H₂SO₄), the highly electrophilic SO₃ is readily available.

-

Electrophilic Attack: The π electrons of the m-xylene ring attack the sulfur atom of the electrophile. The two methyl groups on the ring are activating, ortho-, para-directing substituents. Their combined directing effects strongly favor the attack at the C4 position, which is para to one methyl group and ortho to the other, with minimal steric hindrance. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached sulfonyl group. This step restores the aromaticity of the ring, yielding the final product, this compound.[5]

Caption: Mechanism of Electrophilic Aromatic Sulfonation of m-Xylene.

Key Reaction Parameters and Their Influence

The success of the synthesis—defined by yield, purity, and reaction time—is critically dependent on the careful control of several parameters.

| Parameter | Influence and Scientific Rationale |

| Sulfonating Agent | Concentrated H₂SO₄ (98%) is the standard reagent, but the reaction requires elevated temperatures and can be slow as water, a byproduct, dilutes the acid.[6] Fuming H₂SO₄ (Oleum) , containing excess SO₃, is much more reactive, allowing for lower temperatures and shorter reaction times, but requires more stringent safety protocols.[1] |

| Temperature | Typically ranges from 70-120°C .[1][6] Lower temperatures result in a slower reaction rate, while excessively high temperatures (>120°C) significantly increase the rate of side reactions, particularly the formation of sulfones (tetramethyldiphenyl sulfones), which are difficult to remove. A patented process for high purity cites a range of 70-80°C.[7] |

| Reaction Time | Varies widely from 30 minutes to over 20 hours , depending on the temperature and reagent choice.[1] Reaction completion is often determined by the disappearance of the immiscible organic (xylene) layer, resulting in a single, clear phase.[8][9] |

| Molar Ratio | An excess of sulfuric acid is used to act as both reactant and solvent, and to drive the reaction to completion by offsetting the diluting effect of the water formed during the reaction.[6] Molar ratios of H₂SO₄ to xylene can range from 1.5:1 to as high as 6:1 in some industrial processes.[6][7] |

Process Optimization and Byproduct Mitigation

The primary challenge in synthesizing high-purity DMBSA is minimizing the formation of the corresponding sulfone byproduct. Sulfones arise from the reaction of the sulfonic acid product with another molecule of m-xylene. This side reaction is highly temperature-dependent.

To achieve high purity (>99%), industrial processes often employ a continuous reaction system. Continuously feeding m-xylene and sulfuric acid into a reactor at a controlled rate and temperature (e.g., 75-85°C) while continuously removing the product allows for precise control over reaction conditions and residence time, thereby suppressing sulfone formation.[7][10] For laboratory-scale batch processes, the most effective strategy is strict temperature control and avoiding prolonged heating after the reaction has reached completion.

Part 2: Practical Implementation - Experimental Protocols

Safety First: All sulfonation reactions must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.[11] Sulfuric acid is highly corrosive and reacts exothermically with water.

Protocol: Laboratory-Scale Batch Synthesis using Concentrated H₂SO₄

This protocol is a robust method for producing DMBSA on a laboratory scale.

Materials:

-

m-Xylene (reagent grade, ≥99%)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Dropping funnel

-

Beaker (500 mL)

-

Buchner funnel and vacuum flask

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in a heating mantle.

-

Charge Reactant: Add 53.1 g (0.5 mol) of m-xylene to the flask.

-

Acid Addition: While stirring vigorously, slowly add 73.5 g (0.75 mol) of concentrated sulfuric acid to the m-xylene. The addition is exothermic; control the rate to maintain the temperature below 50°C.

-

Reaction: Once the addition is complete, heat the mixture to 80-85°C with continued stirring.[6] Maintain this temperature for 2-4 hours. The reaction is complete when the two-phase mixture becomes a single, clear, slightly viscous phase.[8][9]

-

Workup & Isolation: Allow the reaction mixture to cool to approximately 50-60°C.

-

Precipitation: In a separate beaker, prepare a slurry of ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice-water slurry with constant stirring. This step is highly exothermic.

-

Crystallization: The this compound will precipitate as a white solid. Cool the entire mixture in an ice bath for 30 minutes to ensure complete crystallization.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of ice-cold deionized water to remove residual sulfuric acid.

-

Drying: Press the solid between filter papers to remove excess water and then dry to a constant weight, either in a desiccator over a drying agent or in a vacuum oven at low heat (<50°C).

Caption: General workflow for the laboratory synthesis of DMBSA.

Part 3: The Principle of Reversibility - Desulfonation

A unique and synthetically useful feature of aromatic sulfonation is its reversibility. The sulfonic acid group can be removed from the aromatic ring under specific conditions.

Mechanism and Conditions

Desulfonation is essentially the microscopic reverse of sulfonation. The reaction is catalyzed by acid and driven by the presence of a high concentration of water.

-

Protonation: The aromatic ring is protonated by a hydronium ion (H₃O⁺), typically at the same carbon atom that bears the sulfonic acid group (ipso-substitution), forming a sigma complex.

-

Loss of SO₃: The sigma complex then eliminates sulfur trioxide (SO₃), which is quickly hydrated to sulfuric acid in the aqueous medium, restoring the aromatic ring.

This equilibrium is governed by Le Châtelier's principle. Concentrated acid (low water activity) favors sulfonation, while dilute aqueous acid (high water activity) and heat favor desulfonation.

Sources

- 1. This compound | 88-61-9 | Benchchem [benchchem.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]

- 6. US2848483A - Separation of xylenes - Google Patents [patents.google.com]

- 7. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solved Experiment 7-Sulphonation of p-Xylene H2SO4 SOH CH3 | Chegg.com [chegg.com]

- 10. JPS58157760A - Preparation of m-xylene-4-sulfonic acid - Google Patents [patents.google.com]

- 11. nj.gov [nj.gov]

An In-Depth Technical Guide to 2,4-Dimethylbenzenesulfonic Acid (CAS 88-61-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 2,4-Dimethylbenzenesulfonic Acid in Modern Chemistry

This compound (DMBSA), registered under CAS number 88-61-9, is a significant member of the aromatic sulfonic acid family.[1] Structurally, it is composed of a benzene ring functionalized with two methyl groups at the 2 and 4 positions and a sulfonic acid group (-SO₃H).[1][2] This specific arrangement of functional groups imparts a unique combination of strong acidity, solubility in various organic solvents, and steric attributes that make it a versatile tool in both academic research and industrial applications.[1][3]

Often referred to as 2,4-xylenesulfonic acid or m-xylene-4-sulfonic acid, this compound serves as a potent acid catalyst, a crucial intermediate in the synthesis of dyes and pharmaceuticals, and a component in specialized materials.[1][2][4] Its utility stems from the electron-withdrawing nature of the sulfonic acid group, which renders it a strong Brønsted acid, comparable in strength to mineral acids.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, designed to equip researchers with the foundational knowledge required for its effective use.

Core Physicochemical & Structural Properties

The functional behavior of this compound is a direct consequence of its molecular architecture. The sulfonic acid group confers high polarity and the ability to form strong hydrogen bonds, leading to significant water solubility.[2][3] The two methyl groups, while slightly increasing its solubility in non-polar organic solvents compared to simpler arylsulfonic acids, also introduce steric hindrance that can influence selectivity in catalytic reactions.[1]

| Property | Value | Source(s) |

| CAS Number | 88-61-9 | [1][5] |

| Molecular Formula | C₈H₁₀O₃S | [2][5][6] |

| Molecular Weight | 186.23 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder or brown viscous liquid | [4][7] |

| Melting Point | 58.0 to 64.0 °C | [6][7] |

| Boiling Point | ~290.72 °C (rough estimate) | [7] |

| Density | ~1.3286 g/cm³ (estimate) | [2][7] |

| pKa | -0.36 ± 0.50 (Predicted) | [2][7] |

| Water Solubility | Soluble, forms nearly transparent solutions | [2][3][7] |

| IUPAC Name | This compound | [5][8] |

| InChI Key | CHZLVSBMXZSPNN-UHFFFAOYSA-N | [8][9] |

Synthesis and Reaction Pathways

Primary Synthesis: Electrophilic Aromatic Sulfonation

The most conventional and industrially significant method for producing this compound is through the direct electrophilic aromatic sulfonation of p-xylene.[1][2] This reaction involves treating p-xylene with a strong sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃).[2][10]

The mechanism proceeds via the classic steps of electrophilic aromatic substitution. Sulfur trioxide (SO₃), or its protonated form, acts as the electrophile.[10][11] The electron-rich π-system of the p-xylene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as HSO₄⁻ or water) then abstracts a proton from the carbon atom bearing the new sulfonic acid group, restoring the aromaticity of the ring.[11] The reaction is reversible, with desulfonation favored in dilute, hot aqueous acid conditions.[10]

Caption: Electrophilic Aromatic Sulfonation of p-Xylene.

Laboratory-Scale Synthesis Protocol

This protocol describes a general procedure for the sulfonation of p-xylene. Warning: This procedure involves corrosive and hazardous materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Charge the flask with p-xylene.

-

Reaction: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (oleum) dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below a specified limit.

-

Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture (typically between 75-115°C) for several hours to drive the reaction to completion.[1]

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The product may precipitate or remain in the aqueous solution.

-

Isolation: If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If it remains in solution, it can often be isolated as a salt (e.g., sodium salt) by neutralization with a base like sodium hydroxide, followed by crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Core Applications in Research and Development

Strong Acid Catalysis

This compound is a highly effective strong acid catalyst, offering a viable alternative to sulfuric acid or p-toluenesulfonic acid (p-TSA), particularly where solubility in organic media is advantageous.[1]

-

Esterification: It efficiently catalyzes the formation of esters from carboxylic acids and alcohols.[1] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol.[1]

-

Alkylation: As a strong Brønsted acid, it can catalyze Friedel-Crafts alkylation reactions by protonating an alkylating agent (like an alkene or alcohol) to generate a carbocation electrophile.[1]

Caption: Workflow for Esterification using DMBSA as a Catalyst.

Intermediate for Chemical Synthesis

DMBSA is a valuable building block for more complex molecules, particularly in the dye, pharmaceutical, and agrochemical industries.[2][4]

-

Dye Synthesis: Its derivatives, such as 2-amino-4,5-dimethylbenzenesulfonic acid, are important intermediates in the production of azo dyes.[1]

-

Pharmaceuticals: The sulfonamide functional group is a key component in many drug classes. While not always synthesized directly from DMBSA, the underlying chemistry is highly relevant.

-

Functional Polymers: The sulfonic acid group can be used to functionalize polymers, imparting properties like improved moisture resistance or ion-exchange capabilities.[3]

Analytical and Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. In D₂O, aromatic protons typically appear as a multiplet between 7.0 and 7.8 ppm.[2][9] The two distinct methyl groups also give rise to signals, usually around 2.3 and 2.6 ppm.[9]

-

Mass Spectrometry: Under electron ionization, the molecular ion peak is observed at m/z 186.[2][5] A characteristic fragmentation pathway is the loss of sulfur dioxide (SO₂), resulting in a prominent fragment ion at m/z 121.[2]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing this compound.[12] A typical method uses a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[12]

General HPLC Protocol for Analysis

-

Column: C18 reversed-phase column (e.g., 3 µm or 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (MeCN) and Water.

-

Acid Modifier: Phosphoric acid or Formic Acid (for MS compatibility) is added to the mobile phase to ensure the analyte is in a single protonation state.[12]

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and integrate the peak corresponding to this compound. The method is scalable for preparative separation to isolate impurities.[12]

Safety, Handling, and Storage

This compound is classified as a corrosive and irritant. Adherence to strict safety protocols is mandatory.

-

GHS Hazard Classification:

-

Handling:

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.[13] If irritation persists, seek medical attention.[16]

-

Eye Contact: Rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][15]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[16][17]

-

-

Storage:

Conclusion

This compound is a cornerstone chemical with multifaceted utility. Its strong acidic nature makes it an excellent catalyst for a range of organic transformations, while its functionalized aromatic structure serves as a key intermediate in the synthesis of high-value products. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in innovative applications, from optimizing synthetic routes to developing novel materials.

References

-

This compound - Solubility of Things. Solubility of Things. [Link]

-

Cas 88-61-9, this compound. LookChem. [Link]

-

This compound | C8H10O3S | CID 6938. PubChem. [Link]

-

This compound. SIELC Technologies. [Link]

-

Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. Journal of the Royal Netherlands Chemical Society. [Link]

- CN1721398A - Process for synthesis of 2, 4-diamino benzene sulfonic acid and its sodium salts.

-

Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. ResearchGate. [Link]

-

Aromatic sulfonation. Wikipedia. [Link]

- WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.

-

10.7. Reaction: Sulfonation. Introduction to Organic Chemistry - Saskoer. [Link]

-

Sulfonation and Sulfation Processes. Chemithon. [Link]

-

This compound (C8H10O3S). PubChemLite. [Link]

Sources

- 1. This compound | 88-61-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 88-61-9 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 88-61-9 [sigmaaldrich.com]

- 9. This compound(88-61-9) 1H NMR spectrum [chemicalbook.com]

- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 11. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. Page loading... [guidechem.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

Introduction: Unveiling the Molecular Signature of a Versatile Acid Catalyst

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dimethylbenzenesulfonic Acid

This compound (DMBSA), also known as m-xylene-4-sulfonic acid, is a strong organic acid of significant interest in both academic research and industrial applications.[1] Its molecular architecture, featuring a benzene ring substituted with two methyl groups and a sulfonic acid moiety, imparts a unique combination of strong acidity and solubility in organic solvents.[1] This makes it a valuable catalyst for a range of organic transformations, including esterification and alkylation, and an important intermediate in the synthesis of dyes, pharmaceuticals, and surfactants.[1][2]

For researchers and drug development professionals, the unambiguous identification and purity assessment of DMBSA are paramount. Spectroscopic techniques provide a powerful, non-destructive lens through which we can observe the compound's molecular structure and confirm its identity. This guide offers a detailed exploration of the core spectroscopic data for this compound—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—grounded in established methodologies and expert interpretation.

Molecular Identity and Structure

A foundational understanding begins with the basic structural and identifying information for the compound.

-

IUPAC Name: this compound[3]

-

Synonyms: 2,4-Xylenesulfonic acid, m-Xylene-4-sulfonic acid[3]

-

CAS Number: 88-61-9[1]

The structural arrangement of the functional groups is key to interpreting its spectroscopic output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the different types of protons in a molecule. The chemical shifts are highly sensitive to the electronic environment, which in DMBSA is influenced by the electron-donating methyl groups and the strongly electron-withdrawing sulfonic acid group.[1]

Data Summary: ¹H NMR Chemical Shifts (δ) in ppm

| Proton Assignment | Chemical Shift (ppm) in D₂O (90 MHz)[4] | Chemical Shift (ppm) in DMSO-d₆ (400 MHz)[1][4] |

| Aromatic H (ortho to -SO₃H) | 7.768 | 7.628 |

| Aromatic H (para to -SO₃H) | 7.17 | 6.994 |

| Aromatic H (ortho to -CH₃) | 7.15 | 6.960 |

| Methyl H (at C2) | 2.602 | 2.495 |

| Methyl H (at C4) | 2.312 | 2.254 |

Causality Behind the Data:

-

Aromatic Protons: The proton ortho to the powerfully electron-withdrawing -SO₃H group is the most deshielded, appearing at the lowest field (highest ppm value). The other two aromatic protons appear at higher fields.

-

Methyl Protons: The two methyl groups are in distinct chemical environments and thus appear as two separate singlets.[1] Their proximity to the sulfonic acid group influences their exact chemical shift.

-

Solvent Effects: The choice of deuterated solvent (e.g., D₂O vs. DMSO-d₆) can cause slight variations in chemical shifts due to differing solvent-solute interactions.[1]

Caption: Correlation of ¹H NMR signals with proton positions on the DMBSA molecule.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the correct frequency for ¹H and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate the peaks to determine proton ratios and analyze splitting patterns.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon backbone of the molecule. Each chemically unique carbon atom gives a distinct signal.[1]

Data Summary: ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Assignment | Chemical Shift (ppm) in D₂O[5] | Chemical Shift (ppm) in DMSO-d₆[5] |

| Aromatic Carbons | 125-150 (typical range) | 125-150 (typical range) |

| Methyl Carbons | 15-30 (typical range) | 15-30 (typical range) |

Causality Behind the Data:

-

Aromatic Carbons: The carbon atom directly attached to the sulfonic acid group (C1) is typically the most downfield due to the strong deshielding effect. The other five aromatic carbons will have distinct signals based on their substitution pattern.

-

Methyl Carbons: The two methyl carbons appear in the characteristic aliphatic region (upfield) and will have slightly different chemical shifts due to their non-equivalent positions on the ring.[2]

Experimental Protocol: ¹³C NMR Data Acquisition The protocol is similar to ¹H NMR, with the primary difference being the spectrometer setup.

-

Sample Preparation: Use a slightly more concentrated sample (30-50 mg in ~0.6 mL of solvent) as ¹³C has a much lower natural abundance than ¹H.

-

Instrumentation & Tuning: Tune the probe for the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A significantly larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Processing & Analysis: Process the FID and reference the spectrum to the solvent signal (e.g., DMSO-d₆ at ~39.51 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary: Characteristic IR Absorption Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| O-H Stretch (Sulfonic Acid) | 2650–3550 | Broad peak, indicates strong hydrogen bonding.[6] |

| Aromatic C-H Stretch | 2800-3000 | Overlaps with methyl C-H stretching.[2] |

| S=O Asymmetric Stretch | 1350–1440 | Strong, characteristic band for sulfonic acids.[1] |

| S=O Symmetric Stretch | 1150–1180 | Strong, characteristic band for sulfonic acids.[1] |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands indicating the benzene ring. |

Causality Behind the Data: The specific frequencies of these vibrations act as a molecular fingerprint. The strong absorptions from the S=O and O-H bonds of the sulfonic acid group are particularly diagnostic for confirming the presence of this key functional group.[1]

Caption: General workflow for obtaining and interpreting an IR spectrum.

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

-

Preparation: Grind 1-2 mg of dry this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted.

-

Interpretation: Analyze the resulting spectrum for the characteristic absorption bands listed in the table above.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive confirmation of the molecular weight and offers structural clues through the analysis of fragmentation patterns.[2]

Data Summary: Key Mass Spectrometry Data

| Ion | m/z Value | Significance |

| Molecular Ion [M]⁺ | 186 | Corresponds to the molecular weight of C₈H₁₀O₃S.[2][3] |

| [M-H]⁻ | 185.0278 | The deprotonated molecule, often observed in negative ion mode ESI-MS.[3] |

| Fragment Ion | 121 | Corresponds to the loss of a sulfur dioxide group (SO₂).[2] |

| Fragment Ion | 104 | A prominent peak in some fragmentation patterns.[1][3] |

Causality Behind the Data: Under ionization conditions (e.g., Electron Ionization), the molecular ion is formed. This ion is often unstable and fragments in predictable ways. For aromatic sulfonic acids, a common fragmentation pathway is the loss of the SO₂ or SO₃H group, providing strong evidence for the original structure.[2][7]

Caption: A primary fragmentation pathway for DMBSA in mass spectrometry.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

-

Chromatography (LC): Inject the sample into a Liquid Chromatography system. A reverse-phase column (like a C18) is typically used.[8] The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile), with a small amount of acid (like formic acid) to ensure good peak shape.[8]

-

Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). ESI is a soft ionization technique well-suited for polar compounds like DMBSA.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Orbitrap), which separates them based on their m/z ratio.

-

Detection & Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Data can be acquired in both positive and negative ion modes to capture different ionic species.

Conclusion

The spectroscopic characterization of this compound is a clear and self-validating process. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, IR spectroscopy rapidly confirms the presence of the critical sulfonic acid functional group, and mass spectrometry provides definitive proof of the molecular weight and characteristic fragmentation. Together, these techniques form a comprehensive analytical toolkit that empowers researchers and drug development professionals to confidently verify the identity, purity, and structural integrity of this versatile compound, ensuring its effective and reliable application in synthesis and catalysis.

References

-

This compound. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

- Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts. (n.d.). Google Patents.

-

This compound. (2018, February 16). SIELC Technologies. Retrieved January 1, 2026, from [Link]

-

Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

Sources

- 1. This compound | 88-61-9 | Benchchem [benchchem.com]

- 2. Buy this compound | 88-61-9 [smolecule.com]

- 3. This compound | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(88-61-9) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(88-61-9) 13C NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Solubility of 2,4-Dimethylbenzenesulfonic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: 2,4-Dimethylbenzenesulfonic acid (DMBSA), also known as 2,4-xylenesulfonic acid, is a strong organic acid widely employed as a catalyst in organic synthesis, including esterification and alkylation reactions.[1][2] Its efficacy and versatility in these applications are fundamentally dictated by its solubility in various organic media. This guide provides a comprehensive overview of the principles governing the solubility of DMBSA, presents its qualitative solubility profile in common organic solvents, and details a robust experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who utilize DMBSA and require a deep, practical understanding of its solubility characteristics to optimize reaction conditions, purification processes, and formulation strategies.

Introduction to this compound (DMBSA)

This compound is an aromatic sulfonic acid characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonic acid (-SO₃H) functional group.[3] Its molecular structure imparts a unique combination of properties: the aromatic ring and methyl groups provide lipophilic character, while the highly polar sulfonic acid group confers strong acidity and hydrophilicity.[1][4] This amphiphilic nature is central to its behavior in different solvent systems. A thorough understanding of its solubility is paramount, as it directly influences reaction kinetics, catalyst loading, phase behavior, and the ease of product separation and purification.

Theoretical Principles of Solubility

The solubility of DMBSA is governed by its molecular structure and the intermolecular forces that arise between it (the solute) and the solvent molecules. The core principle of "like dissolves like" is the primary predictor of its behavior.[5]

Molecular Structure and Physicochemical Drivers

The solubility of DMBSA is a direct consequence of its distinct chemical moieties:

-

Sulfonic Acid Group (-SO₃H): This group is highly polar and capable of acting as a strong hydrogen bond donor (via the -OH) and acceptor (via the oxygens).[4] This makes DMBSA readily soluble in polar protic solvents like water and alcohols.

-

Aromatic Ring and Methyl Groups: The xylene backbone is nonpolar and contributes to van der Waals interactions. This part of the molecule enhances solubility in less polar or aromatic solvents. The presence of two methyl groups, compared to p-toluenesulfonic acid (p-TSA), slightly increases its lipophilicity, which can enhance its solubility in non-polar organic solvents.[1]

The interplay between the polar sulfonic acid head and the less polar aromatic tail dictates the compound's overall solubility profile.

Caption: Molecular structure of DMBSA highlighting its key functional groups.

Influence of Solvent Properties

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonic acid group, leading to strong solute-solvent interactions and high solubility.[3]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. Solubility is typically moderate to low, as the primary solute-solvent interaction is limited to dipole-dipole forces.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the polar sulfonic acid group cannot form favorable interactions, leading to very poor solubility. The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by weak solute-solvent van der Waals forces.

Solubility Profile of this compound

While extensive quantitative data is not widely published, a qualitative understanding is well-established. The following table summarizes the solubility of DMBSA in a range of common organic solvents, synthesized from available literature.[3]

| Solvent | Solvent Type | Polarity Index | Expected Solubility | Rationale |

| Water | Polar Protic | 10.2 | High | Strong hydrogen bonding with the -SO₃H group.[3][4] |

| Methanol | Polar Protic | 5.1 | Soluble | Excellent hydrogen bond donor and acceptor capabilities.[3] |

| Ethanol | Polar Protic | 4.3 | Moderately Soluble | Good hydrogen bonding, but the increasing hydrocarbon chain length slightly reduces polarity.[3] |

| Acetone | Polar Aprotic | 5.1 | Slightly Soluble | Can act as a hydrogen bond acceptor, but lacks donor ability, resulting in weaker interactions.[3] |

| Dichloromethane | Polar Aprotic | 3.1 | Slightly Soluble | Moderate polarity allows for some dipole-dipole interactions. |

| Diethyl Ether | Nonpolar | 2.8 | Very Slightly Soluble | Limited polarity and inability to effectively solvate the sulfonic acid group.[3] |

| Toluene | Nonpolar | 2.4 | Very Slightly Soluble | Aromatic nature may provide weak π-π stacking, but not enough to overcome the polarity of the -SO₃H group. |

| Hexane | Nonpolar | 0.1 | Insoluble | Lacks any significant polarity or hydrogen bonding capability. |

Experimental Determination of Solubility

For applications requiring precise concentration control, experimental determination of solubility is essential. The isothermal equilibrium (or "shake-flask") method is the gold standard for determining thermodynamic solubility.[6][7]

Principle of the Isothermal Equilibrium Method

The method involves generating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached.[8] At equilibrium, the rate of dissolution equals the rate of precipitation. The supernatant is then separated and its concentration is measured, which corresponds to the solubility of the compound at that temperature.

Caption: Workflow for the isothermal equilibrium solubility determination method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (or water bath)

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer, Titrator)

Procedure:

-

Preparation: Add an excess amount of solid DMBSA to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[8]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. To ensure no solid particulates are included, either:

-

Centrifuge the vial and draw from the clear supernatant.

-

Filter the solution using a chemically resistant syringe filter (PTFE is suitable for most organic solvents).

-

-

Sample Preparation for Analysis: Immediately dilute the saturated supernatant with a known factor using the same solvent to prevent precipitation. This dilution must be precise for accurate back-calculation.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.

Analytical Techniques for Quantification

The choice of analytical technique depends on the solvent, required sensitivity, and available equipment.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and specific method. A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[9] Detection is typically done via a UV detector at a wavelength where DMBSA absorbs (e.g., ~220 nm or ~260 nm). A calibration curve must be prepared using standards of known concentration.

-

Acid-Base Titration: As DMBSA is a strong acid, its concentration can be determined by titration with a standardized strong base (e.g., sodium hydroxide in an appropriate solvent).[10] A potentiometric endpoint or a suitable colorimetric indicator can be used. This method is cost-effective but may be less suitable for very low solubility measurements or in solvents that interfere with the titration.

-

UV-Vis Spectrophotometry: If DMBSA is the only component that absorbs UV light in the solution, its concentration can be determined by measuring the absorbance at its λ_max and using a calibration curve (Beer's Law). This method is rapid but less specific than HPLC.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in chemical research and industry. Its behavior is predictably governed by the "like dissolves like" principle, exhibiting high solubility in polar protic solvents and limited solubility in nonpolar media. While qualitative data provides a useful guide, precise applications demand empirical measurement. The detailed isothermal equilibrium protocol and associated analytical methods described herein provide a robust framework for researchers to quantitatively determine the solubility of DMBSA in any solvent of interest, enabling the optimization of reaction conditions and the development of more efficient chemical processes.

References

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.

- Smolecule. (2023, August 16). Buy this compound | 88-61-9.

- Yarbagi, K., et al. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research, 7(4), 1612-19.

- Capitán-Vallvey, L. F., et al. (2008).

- SlidePlayer. (2024, July 21). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Pharmatutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- CORE. (n.d.). Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents.

- Solubility of Things. (n.d.). This compound.

- PubMed. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Journal of Pharmaceutical Sciences, 101(8), 2796-808.

- Benchchem. (n.d.). This compound | 88-61-9.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Thieme E-Books. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives.

- ResearchGate. (2024, August 7). Determination and correlation for solubility of aromatic acids in solvents.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- SIELC Technologies. (2018, February 16). Separation of this compound on Newcrom R1 HPLC column.

- P&S Chemicals. (n.d.). Product information, 2,4-Xylenesulfonic acid.

- ChemicalBook. (n.d.). 2,4-Xylenesulfonic acid | 25321-41-9.

- TOKU-E. (n.d.). Solubility Data Resource.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Santa Cruz Biotechnology. (n.d.). 2,4-Xylenesulfonic acid | CAS 88-61-9.

Sources

- 1. This compound | 88-61-9 | Benchchem [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Buy this compound | 88-61-9 [smolecule.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Safety and handling of 2,4-Dimethylbenzenesulfonic acid